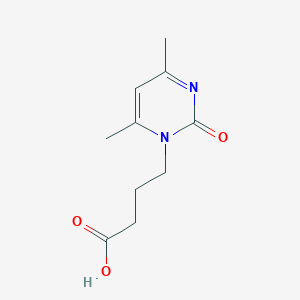

4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic acid is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . This compound is characterized by a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a butanoic acid moiety attached to the nitrogen atom at position 1 of the pyrimidine ring . It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic acid typically involves the condensation of 4,6-dimethyl-2-oxopyrimidine with butanoic acid derivatives under controlled conditions . The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs . This may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives under specific conditions.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives and oxo or hydroxyl derivatives of the original compound .

Applications De Recherche Scientifique

4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic acid has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key metabolic and signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,6-Dimethyl-2-oxopyrimidine: A precursor in the synthesis of 4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic acid.

Butanoic acid derivatives: Various derivatives are used in the synthesis and modification of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the butanoic acid moiety . This unique structure imparts distinct chemical and biological properties, making it valuable in research and industrial applications .

Activité Biologique

Overview

4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butanoic acid is a pyrimidine derivative with significant potential in biological research. Its molecular formula is C₁₀H₁₄N₂O₃, and it has a molecular weight of approximately 210.23 g/mol. This compound is being studied for its biological activities, particularly its interactions with various enzymes and receptors that could lead to therapeutic applications.

Chemical Structure

The structure of this compound features a pyrimidine ring substituted with a butanoic acid moiety. This unique configuration contributes to its biological activity and potential as a pharmaceutical agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to carbohydrate metabolism, such as α-glucosidase. This inhibition can help manage blood sugar levels in diabetic patients.

- Molecular Interactions : Studies indicate that the compound forms stable complexes with target enzymes through multiple interactions, including hydrogen bonds and π-stacking interactions. These interactions enhance its binding affinity and efficacy as an inhibitor.

Biological Activity

Research findings highlight several aspects of the biological activity of this compound:

Enzyme Inhibition

The compound's ability to inhibit α-glucosidase has been well-documented. This inhibition is crucial for controlling postprandial blood glucose levels. The structure–activity relationship (SAR) studies suggest that modifications in the acidic linker can enhance its inhibitory potency against this enzyme.

Cytotoxicity Studies

Cytotoxicity assessments reveal that this compound exhibits low toxicity towards normal cell lines while maintaining activity against cancerous cells. This characteristic is essential for developing therapeutic agents that selectively target cancer cells without harming healthy tissues.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited α-glucosidase at various concentrations, showing a dose-dependent response. The results are summarized in Table 1 below:

Concentration (µM) % Inhibition 50 45% 100 70% 200 85% -

Cytotoxicity Assessment : In vitro tests showed that the compound had minimal cytotoxic effects on L929 normal cells while exhibiting significant growth inhibition in cancer cell lines (A549 and HepG2). The findings are presented in Table 2:

Cell Line Concentration (µM) Viability (%) L929 100 95% A549 100 60% HepG2 100 55%

Propriétés

IUPAC Name |

4-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7-6-8(2)12(10(15)11-7)5-3-4-9(13)14/h6H,3-5H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBKGKHNCSKZBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1CCCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.